N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O3/c1-8-12(9(2)23-20-8)14(22)18-7-11-19-13(21-24-11)10-3-5-15(16,17)6-4-10/h10H,3-7H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCLSOQEDDXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for diverse biological activities.
- Isosazole moiety : Contributes to its pharmacological properties.
- Difluorocyclohexyl group : Enhances lipophilicity and bioactivity.
The molecular formula is with a molecular weight of 423.44 g/mol .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole scaffold can inhibit specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Interaction with DNA/RNA : The compound may interact with nucleic acids, disrupting the replication and transcription processes in cancer cells .
- Antimicrobial Activity : Similar derivatives have shown activity against various bacterial strains by inhibiting fatty acid synthesis through the enoyl-acyl carrier protein (ACP) reductase pathway .
Anticancer Activity
Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties:
- Cytotoxicity Studies : Various studies have demonstrated that compounds similar to this compound show high cytotoxicity against multiple cancer cell lines. For instance:
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Broad-Spectrum Activity : The oxadiazole derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Study 1: Anticancer Efficacy
A recent study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer properties. Among these, this compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through modulation of key signaling pathways .
Study 2: Antimicrobial Mechanism
Another investigation focused on the antimicrobial mechanisms of oxadiazole derivatives. The study highlighted that compounds like this compound inhibit bacterial growth by targeting the fatty acid synthesis pathway . The findings suggest that structural modifications can enhance activity against resistant strains.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxadiazole ring and substituents significantly influence biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and enhances binding affinity to targets |
| Alkyl Chain Length | Optimal length correlates with increased cytotoxicity |
| Functional Groups | Specific groups can selectively enhance anticancer or antimicrobial properties |
Q & A
Q. What are the optimized synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide, and how can reaction conditions be controlled to improve yields?
Methodology :
- Step 1 : Start with the synthesis of the 1,2,4-oxadiazole core. Use K₂CO₃ in DMF as a base for nucleophilic substitution reactions, as demonstrated in analogous oxadiazole-thiol coupling ().
- Step 2 : Introduce the 4,4-difluorocyclohexyl group via Suzuki-Miyaura coupling or alkylation, adjusting solvent polarity (e.g., THF vs. DMF) to manage steric hindrance.
- Step 3 : Optimize coupling of the isoxazole-carboxamide moiety using EDCI/HOBt activation, monitoring pH to prevent hydrolysis ().
- Critical Parameters : Reaction temperature (room temp. vs. 50–60°C), stoichiometric ratios (1:1.2 for base), and purification via flash chromatography (silica gel, hexane/EtOAc gradient).
Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?
Methodology :
- NMR Analysis : Assign peaks using ¹H-¹³C HSQC and HMBC to resolve overlapping signals from the difluorocyclohexyl and oxadiazole groups. Compare with analogs like N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (δ 7.51 ppm for aromatic protons; ).
- X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Use SHELXL for refinement, focusing on resolving fluorine positional disorder ().
- HRMS Validation : Ensure mass accuracy < 2 ppm (e.g., [M+H]⁺ calcd. 347.0593, found 347.0599; ).
Q. What in vitro assays are recommended to evaluate the biological activity of this compound, and how should experimental parameters be standardized?
Methodology :
- Mitochondrial Assays : Isolate mitochondria from murine liver (C57BL6/J mice) using differential centrifugation in sucrose-Tris buffer. Measure ΔΨm collapse via Rh123 fluorescence ().
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, normalizing to DMSO controls (≤1% v/v). Include positive controls (e.g., FCCP for mitochondrial uncoupling).
- Data Normalization : Express activity as % inhibition relative to vehicle, using triplicate runs to minimize batch effects.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?
Methodology :
- Source Analysis : Compare assay conditions (e.g., mitochondrial isolation protocols, buffer composition). For example, EGTA in isolation buffer chelates Ca²⁺, altering permeability transition pore activity ().
- Structural Confounds : Verify compound purity (>95% by HPLC) and stereochemical stability (e.g., cyclohexyl chair conformers). Use chiral columns to detect racemization.
- Meta-Analysis : Apply ANOVA to pooled data from multiple labs, adjusting for variables like cell line passage number or animal age.
Q. How can computational modeling predict the binding interactions of this compound with target proteins, and what force fields are most suitable?
Methodology :
- Docking Studies : Use AutoDock Vina with AMBER force fields. Parameterize fluorine atoms using RESP charges derived from HF/6-31G* calculations.
- MD Simulations : Run 100-ns trajectories in GROMACS, solvating with TIP3P water. Analyze hydrogen bonds between the difluorocyclohexyl group and hydrophobic protein pockets.
- Validation : Cross-reference with crystallographic data (e.g., SHELX-refined structures; ) to confirm binding poses.
Q. What are the best practices for X-ray crystallography analysis of this compound, and how can SHELX software be utilized effectively?
Methodology :
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) data. Monitor Rmerge (<5%) and completeness (>95%).
- SHELXL Refinement : Apply TWIN and BASF commands to model disorder in the difluorocyclohexyl moiety. Use ISOR restraints for fluorine atoms ().
- Validation : Check ADPs for anisotropic motion; refine hydrogen atoms using riding models.
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
